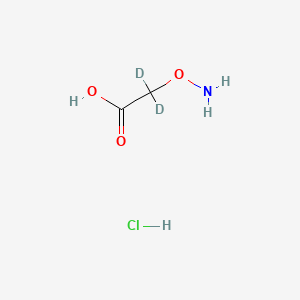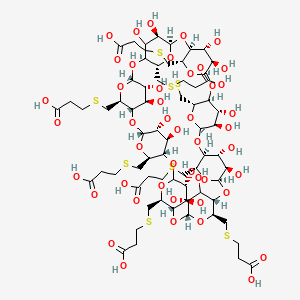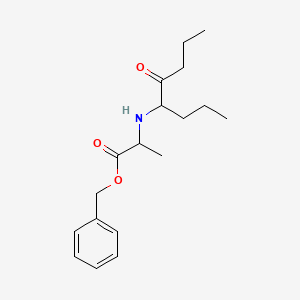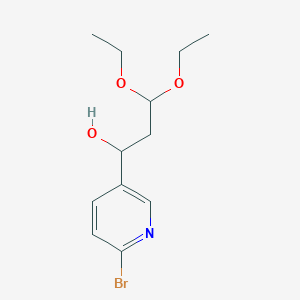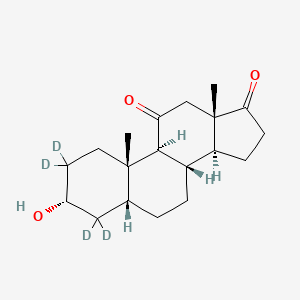
11-Oxo Etiocholanolone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxo Etiocholanolone-d4 is a metabolite of testosterone and cortisol. It is a labeled compound used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Etiocholanolone-d4 involves multiple steps, starting from cortisol or testosterone. The compound is formed through intermediates such as cortisone and tetrahydrocortistone when derived from cortisol, and 5β-11-keto dihydrotestosterone and 3α-11-keto etiocholanediol when derived from testosterone .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic hydrolysis and solvolytic cleavage of steroid glucuronides and sulfates. These processes are followed by purification steps using techniques such as liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
11-Oxo Etiocholanolone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11β-hydroxy derivatives.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethyl acetate, and β-glucuronidase. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 11-keto testosterone, 11β-hydroxy-androsterone, and 11β-hydroxy-etiocholanolone .
Wissenschaftliche Forschungsanwendungen
11-Oxo Etiocholanolone-d4 is widely used in scientific research for various purposes:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: To study the metabolism of steroids and their effects on biological systems.
Medicine: In the evaluation of adrenal cortex function and stress response.
Industry: As a marker for stress in livestock and free-range ruminants .
Wirkmechanismus
The mechanism of action of 11-Oxo Etiocholanolone-d4 involves its interaction with enzymes such as 11β-hydroxysteroid dehydrogenase. This interaction inhibits the production of cortisol, thereby affecting various physiological processes. The compound also acts as a positive allosteric modulator of the GABA A receptor, exhibiting anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etiocholanolone: A major metabolite of testosterone with similar properties.
11-Keto Testosterone: Another metabolite involved in steroid metabolism.
11β-Hydroxy-Androsterone: A related compound formed through reduction reactions .
Uniqueness
11-Oxo Etiocholanolone-d4 is unique due to its labeled nature, making it highly useful in tracing and quantifying steroid metabolism in various research applications. Its ability to inhibit cortisol production and modulate GABA A receptors also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H28O3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(3R,5R,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i7D2,9D2 |
InChI-Schlüssel |
IUNYGQONJQTULL-RVIUYABFSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)
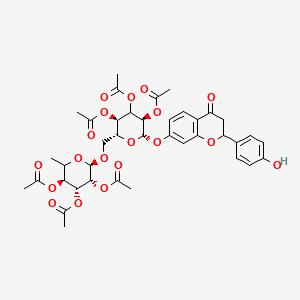
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
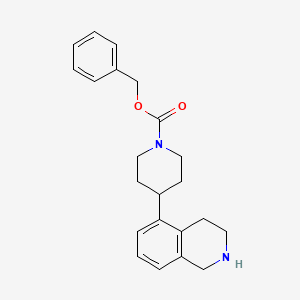
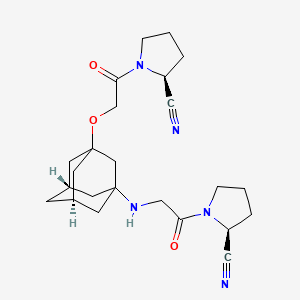
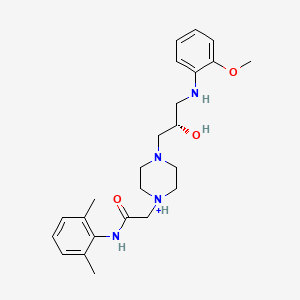
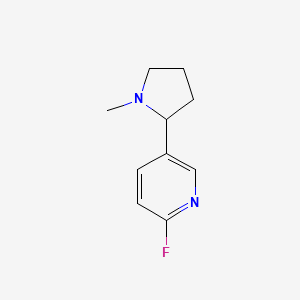
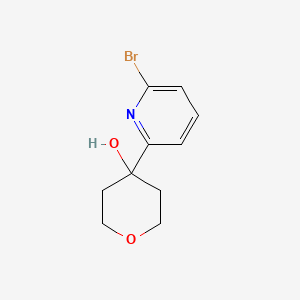
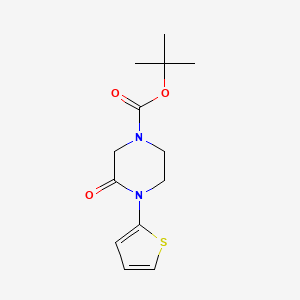
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)
